Cas no 56008-61-8 (2-amino-5-nitrobenzaldehyde)

2-amino-5-nitrobenzaldehyde structure
2-amino-5-nitrobenzaldehyde structure
商品名:2-amino-5-nitrobenzaldehyde
CAS番号:56008-61-8
MF:C7H6N2O3
メガワット:166.13414
MDL:MFCD09834917
CID:374178
PubChem ID:279260

2-amino-5-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde,2-amino-5-nitro-
    • 2-amino-5-nitrobenzaldehyde
    • 2-Amino-5-nitro-benzaldehyd
    • 2-amino-5-nitro-benzaldehyde
    • AC1L5PU1
    • AC1Q6Q3M
    • AR-1D8519
    • CTK5A4485
    • NSC129607
    • F15866
    • 56008-61-8
    • Benzaldehyde, 2-amino-5-nitro-
    • DTXSID10299362
    • MFCD09834917
    • AKOS006327499
    • EN300-175026
    • Z1198233260
    • AB52848
    • BXXBQHFYNFGHNG-UHFFFAOYSA-N
    • BS-28877
    • SCHEMBL2923685
    • NSC 129607
    • NSC-129607
    • DB-182021
    • MDL: MFCD09834917
    • インチ: InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2
    • InChIKey: BXXBQHFYNFGHNG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])C=O)N

計算された属性

  • せいみつぶんしりょう: 166.03788
  • どういたいしつりょう: 166.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 88.9A^2

じっけんとくせい

  • 密度みつど: 1.441
  • ふってん: 380.9°Cat760mmHg
  • フラッシュポイント: 184.2°C
  • 屈折率: 1.684
  • PSA: 86.23
  • LogP: 2.09390

2-amino-5-nitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-175026-10.0g
2-amino-5-nitrobenzaldehyde
56008-61-8 95%
10g
$2343.0 2023-05-23
Enamine
EN300-175026-0.25g
2-amino-5-nitrobenzaldehyde
56008-61-8 95%
0.25g
$260.0 2023-09-20
Alichem
A014000213-500mg
2-Amino-5-nitrobenzaldehyde
56008-61-8 97%
500mg
$855.75 2023-09-01
Alichem
A014000213-1g
2-Amino-5-nitrobenzaldehyde
56008-61-8 97%
1g
$1460.20 2023-09-01
Enamine
EN300-175026-0.1g
2-amino-5-nitrobenzaldehyde
56008-61-8 95%
0.1g
$182.0 2023-09-20
Chemenu
CM328465-1g
2-amino-5-nitro-benzaldehyde
56008-61-8 95%+
1g
$786 2022-06-11
Enamine
EN300-175026-5g
2-amino-5-nitrobenzaldehyde
56008-61-8 95%
5g
$1500.0 2023-09-20
1PlusChem
1P00DNEE-1g
2-amino-5-nitro-benzaldehyde
56008-61-8 95%
1g
$113.00 2025-02-26
abcr
AB588122-250mg
2-Amino-5-nitrobenzaldehyde; .
56008-61-8
250mg
€148.90 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0056-500mg
2-amino-5-nitrobenzaldehyde
56008-61-8 95%
500mg
¥2283.0 2024-04-18

2-amino-5-nitrobenzaldehyde 関連文献

2-amino-5-nitrobenzaldehydeに関する追加情報

Recent Advances in the Study of 2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8): A Comprehensive Research Brief

2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its significance as a versatile building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief aims to provide an up-to-date overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

One of the most notable developments in the study of 2-amino-5-nitrobenzaldehyde is its role in the synthesis of Schiff base derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Schiff bases derived from this compound exhibit potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers utilized 2-amino-5-nitrobenzaldehyde as a precursor to synthesize a series of novel Schiff bases, which were then evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.

In addition to its antimicrobial properties, 2-amino-5-nitrobenzaldehyde has also been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its use in the synthesis of quinazoline derivatives, which are known for their antitumor activity. The study reported that these derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7) while showing minimal effects on normal cells. The researchers attributed this selectivity to the nitro and aldehyde functional groups, which facilitate interactions with specific cellular targets involved in cancer progression.

Another area of interest is the compound's application in the development of fluorescent probes. A 2024 paper in Analytical Chemistry described the use of 2-amino-5-nitrobenzaldehyde as a precursor for synthesizing a novel fluorescent probe capable of detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer. This advancement underscores the compound's utility beyond traditional medicinal chemistry, extending into diagnostic and imaging applications.

Despite these promising findings, challenges remain in optimizing the synthetic routes for 2-amino-5-nitrobenzaldehyde to improve yield and scalability. A 2023 review in Organic Process Research & Development highlighted recent efforts to streamline its production using green chemistry principles, such as catalytic methods and solvent-free reactions. These innovations not only enhance the sustainability of the synthesis but also reduce costs, making the compound more accessible for large-scale applications.

In conclusion, 2-amino-5-nitrobenzaldehyde (CAS: 56008-61-8) continues to be a focal point in chemical biology and pharmaceutical research due to its multifaceted applications. From antimicrobial and anticancer agents to fluorescent probes, its versatility as a synthetic intermediate is well-documented in recent literature. Future research should focus on further elucidating its mechanistic pathways and exploring its potential in emerging therapeutic areas, such as immunotherapy and targeted drug delivery. This brief underscores the importance of ongoing investigations into this compound, which holds significant promise for advancing both basic science and clinical applications.

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